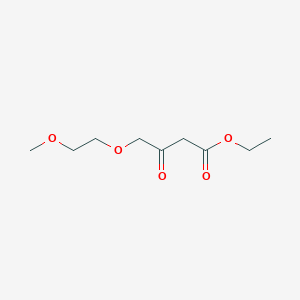

Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate

Description

Contextual Significance as a Versatile Synthetic Intermediate

The true significance of Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate in chemical research lies in its role as a versatile synthetic intermediate. The β-keto ester functional group is a cornerstone of synthetic organic chemistry, providing a reliable platform for constructing a wide array of other compounds. The parent compound of this class, ethyl acetoacetate (B1235776), is a well-known precursor in the manufacturing of diverse products including amino acids, analgesics, antibiotics, and vitamins. foodb.ca

By extension, derivatives like this compound offer chemists a more tailored building block. The presence of the methoxyethoxy group introduces specific polarity and steric properties while providing an additional site for potential chemical modification under certain conditions. Research on related oxobutanoate derivatives highlights their importance as key intermediates. For example, various oxobutanoates are used in the preparation of pyrazole (B372694) derivatives, a class of heterocyclic compounds known for their widespread pharmacological activities. researchgate.net Furthermore, structurally similar bromo-oxobutanoate esters serve as intermediates in the synthesis of thiophene (B33073) analogs with anti-inflammatory properties. cymitquimica.com This established utility of the oxobutanoate scaffold underscores the potential of this compound as a valuable precursor for creating novel and complex molecules in pharmaceutical and materials science research.

Overview of Structural Features and Reactivity Potential

The reactivity of this compound is dictated by the interplay of its three primary functional components: the ethyl ester, the β-ketone, and the ether side chain.

The β-Ketoester System: The most significant structural feature is the 1,3-dicarbonyl arrangement of the ketone and ester groups. This configuration renders the protons on the intervening methylene (B1212753) group (C-2) unusually acidic for a carbon-bound hydrogen. This acidity allows for easy deprotonation by a suitable base, generating a stabilized carbanion (enolate). This enolate is a potent nucleophile, making the C-2 position a prime site for alkylation and acylation reactions, which are fundamental carbon-carbon bond-forming strategies in organic synthesis.

Keto-Enol Tautomerism: Like other 1,3-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol forms. This tautomerism is crucial to its reactivity, with the enol form playing a key role in many of its characteristic reactions.

Chemoselectivity: The compound possesses multiple reactive sites, which allows for selective transformations depending on the reaction conditions. Studies on analogous compounds, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, have shown that reactions with nucleophiles can be directed to either the ketone or the ester carbonyl group by carefully choosing the catalyst and solvent. researchgate.net This suggests a similar potential for controlled reactivity with this compound. The ketone at C-3 is susceptible to nucleophilic addition and reduction, while the ester group can undergo hydrolysis, ammonolysis, or transesterification to yield carboxylic acids, amides, or different esters, respectively.

The Methoxyethoxy Side Chain: The ether group, -CH₂-O-CH₂-CH₂-O-CH₃, attached at the C-4 position, primarily influences the compound's solubility and steric profile. While generally less reactive than the keto-ester portion, this ether linkage can be cleaved under specific, often harsh, acidic conditions, providing another potential, albeit less common, avenue for structural modification.

This combination of reactive sites makes this compound a highly adaptable and valuable tool for synthetic chemists aiming to build complex molecular architectures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2-methoxyethoxy)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-3-14-9(11)6-8(10)7-13-5-4-12-2/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFJNNYHOIAJFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501209490 | |

| Record name | Butanoic acid, 4-(2-methoxyethoxy)-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501209490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130611-26-6 | |

| Record name | Butanoic acid, 4-(2-methoxyethoxy)-3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130611-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-(2-methoxyethoxy)-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501209490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4-(2-methoxyethoxy)-3-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 4 2 Methoxyethoxy 3 Oxobutanoate

Established Reaction Pathways

The construction of the ethyl 4-(2-methoxyethoxy)-3-oxobutanoate backbone can be approached from several well-established reaction pathways, each offering distinct advantages in terms of starting material availability and reaction control.

Alkylation Approaches Involving Ethyl Acetoacetate (B1235776) Precursors

A prominent method for the synthesis of substituted β-keto esters is the alkylation of ethyl acetoacetate and its derivatives. researchgate.netrsc.org In this approach, the acidic α-hydrogens of ethyl acetoacetate are deprotonated by a suitable base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophilic alkylating agent. researchgate.net For the synthesis of this compound, this would involve the use of an alkylating agent containing the 2-methoxyethoxy moiety, such as 2-methoxyethoxymethyl chloride. The reaction proceeds via an S\textsubscript{N}2 mechanism, where the enolate displaces the halide from the alkylating agent. rsc.org

A variation of this approach involves the initial formation of the dianion of ethyl acetoacetate, which allows for alkylation at the γ-carbon. However, for the synthesis of the target compound, α-alkylation is the desired pathway.

Acylation Strategies in Beta-Keto Ester Synthesis

Acylation reactions provide another versatile route to β-keto esters. orgsyn.org These methods typically involve the reaction of an enolate with an acylating agent. One common strategy is the C-acylation of ketone enolates. orgsyn.org In the context of synthesizing this compound, one could envision the acylation of the enolate of an appropriate ketone with an acylating agent carrying the ethyl ester functionality.

Alternatively, the Claisen condensation, a cornerstone of ester chemistry, can be employed. vanderbilt.edu This reaction involves the base-catalyzed self-condensation of two ester molecules to form a β-keto ester. google.com A mixed Claisen condensation, using two different esters, could theoretically be used, though this often leads to a mixture of products. vanderbilt.edu A more controlled approach would involve the acylation of a pre-formed ester enolate with a suitable acylating agent.

Transformations from Halogenated Butanoate Intermediates

A highly effective and direct method for the synthesis of this compound involves the use of a halogenated butanoate intermediate, such as ethyl 4-chloro-3-oxobutanoate or ethyl 4-bromo-3-oxobutanoate. sielc.comchemicalbook.com This pathway is analogous to the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide to form an ether. nih.gov

In this specific synthesis, 2-methoxyethanol (B45455) is first deprotonated by a strong base, such as sodium hydride or a sodium alkoxide, to form the corresponding sodium 2-methoxyethoxide. This alkoxide then acts as a nucleophile and displaces the halide from the 4-position of the ethyl 3-oxobutanoate backbone in an S\textsubscript{N}2 reaction. chemicalbook.comnih.gov This method is particularly advantageous due to the commercial availability of ethyl 4-chloro-3-oxobutanoate. sielc.com A similar synthesis has been reported for the preparation of ethyl 4-(benzyloxy)-3-oxobutanoate, where sodium hydride is used to deprotonate benzyl (B1604629) alcohol, which then reacts with ethyl 4-bromoacetoacetate. chemicalbook.com

Catalytic Systems and Reagent Optimization

The efficiency and selectivity of the aforementioned synthetic pathways are highly dependent on the choice of catalytic systems and the optimization of reagents.

Base-Mediated Condensation and Deprotonation Reactions

Base-mediated reactions are fundamental to the synthesis of this compound, as they are crucial for the generation of the necessary nucleophilic species, typically enolates or alkoxides. The choice of base is critical and can significantly influence the reaction's outcome, affecting yield and side-product formation.

Sodium alkoxides, such as sodium ethoxide and sodium methoxide (B1231860), are commonly employed as strong bases in the synthesis of β-keto esters. In the context of Claisen condensations, sodium ethoxide is frequently used to deprotonate an ester at the α-position, generating the reactive enolate necessary for the condensation reaction. sigmaaldrich.com It is particularly suitable when ethyl esters are used as substrates, as any transesterification that occurs will not change the product.

In the Williamson ether synthesis-type approach to this compound, a sodium alkoxide can be used to deprotonate 2-methoxyethanol to form the nucleophilic sodium 2-methoxyethoxide. Sodium ethoxide itself can be used for this purpose, establishing an equilibrium that provides a sufficient concentration of the required alkoxide. Alternatively, and for a more direct reaction, sodium hydride is often used to irreversibly deprotonate the alcohol, generating the sodium alkoxide in situ before the addition of the electrophilic halogenated butanoate. chemicalbook.com

Synthetic Data Overview

The following table summarizes a plausible synthetic route for this compound based on the transformation from a halogenated butanoate intermediate.

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Type | Product |

| 2-Methoxyethanol | Ethyl 4-chloro-3-oxobutanoate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Nucleophilic Substitution (Williamson Ether Synthesis analogue) | This compound |

Influence of Organic and Inorganic Bases on Reaction Selectivity and Yield

The choice of base is a critical factor in the Claisen condensation, significantly influencing the reaction's yield and selectivity. Both organic and inorganic bases are employed, with the primary requirement being sufficient strength to deprotonate the α-carbon of the ester, forming a reactive enolate. openstax.org

Commonly used inorganic bases include sodium ethoxide (NaOEt) and sodium hydride (NaH). Sodium ethoxide is a classic choice for Claisen condensations, particularly when ethyl esters are used as reactants, as it minimizes transesterification side reactions. youtube.comquora.com The reaction's equilibrium is driven forward by the deprotonation of the resulting β-keto ester, which is more acidic than the starting esters. openstax.org Sodium hydride, a strong, non-nucleophilic base, is also effective and can lead to high yields by irreversibly forming the enolate. chemicalbook.com

Organic bases , such as lithium diisopropylamide (LDA), are powerful, non-nucleophilic bases that can also be utilized. LDA is particularly useful in mixed (or crossed) Claisen condensations where selective enolate formation is desired. stackexchange.com

The selectivity of the reaction is largely dependent on the prevention of side reactions, such as self-condensation of the starting esters and transesterification. The yield is influenced by the base's ability to efficiently generate the enolate and drive the reaction to completion.

Table 1: Comparison of Bases in Analogous Claisen Condensations Data presented is for illustrative purposes based on typical Claisen condensation reactions, as specific comparative data for this compound is not readily available in the reviewed literature.

| Base | Type | Common Solvent | Typical Yield Range (%) | Notes |

| Sodium Ethoxide (NaOEt) | Inorganic | Ethanol | 60-80 | Prevents transesterification with ethyl esters. youtube.com |

| Sodium Hydride (NaH) | Inorganic | Tetrahydrofuran (THF) | 70-90 | Irreversible enolate formation can lead to higher yields. chemicalbook.com |

| Lithium Diisopropylamide (LDA) | Organic | Tetrahydrofuran (THF) | 75-95 | Strong, non-nucleophilic base, good for kinetic control. stackexchange.com |

| Potassium tert-butoxide (t-BuOK) | Organic | tert-Butanol, THF | 65-85 | A strong, hindered base. |

Catalyst-Free and Green Chemistry Approaches

While traditional Claisen condensations rely on stoichiometric amounts of strong bases, modern synthetic chemistry emphasizes the development of catalyst-free and green methodologies to minimize waste and improve safety and efficiency.

Catalyst-Free Approaches: In the context of the Claisen condensation, a truly "catalyst-free" approach is challenging due to the mechanistic requirement of a base to generate the nucleophilic enolate. However, methods that utilize catalytic amounts of a base are a step in this direction, though for the Claisen condensation, a full equivalent of base is typically necessary to deprotonate the product and drive the equilibrium. openstax.org

Green Chemistry Approaches: Green chemistry principles can be applied to the synthesis of this compound in several ways:

Use of Safer Solvents: Replacing hazardous solvents like benzene (B151609) or diethyl ether with greener alternatives such as ethanol, 2-methyltetrahydrofuran, or even solvent-free conditions can significantly improve the environmental profile of the synthesis.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures or for shorter durations can reduce energy consumption.

Atom Economy: The Claisen condensation inherently has good atom economy, with the main byproduct being a molecule of alcohol which can potentially be recycled.

Biocatalysis: The use of enzymes (ketoreductases) for the asymmetric reduction of β-keto esters is a well-established green method for producing chiral alcohols. While not directly a synthesis of the ketoester itself, it represents a green downstream processing step.

Process Development and Scale-Up Considerations

The transition from a laboratory-scale synthesis to an industrial production process for this compound requires careful consideration of various factors to ensure efficiency, cost-effectiveness, and product quality.

One-Pot Synthesis versus Stepwise Methodologies

Stepwise methodologies for the synthesis of this compound would typically involve the separate synthesis and purification of the starting materials, followed by the Claisen condensation. This approach allows for better control over the purity of intermediates but can be more time-consuming and generate more waste.

Table 2: Comparison of One-Pot vs. Stepwise Synthesis

| Feature | One-Pot Synthesis | Stepwise Synthesis |

| Efficiency | Generally higher due to fewer workup and purification steps. | Lower due to multiple isolation and purification stages. |

| Yield | Can be higher by avoiding losses during intermediate purification. | May be lower due to cumulative losses at each step. |

| Time | Shorter overall reaction time. | Longer due to the duration of each individual step and workup. |

| Waste Generation | Reduced solvent and reagent usage, leading to less waste. | Higher due to multiple extractions, purifications, and solvent changes. |

| Process Control | Can be more complex to monitor and control multiple reactions in one vessel. | Easier to control and optimize each individual reaction step. |

Byproduct Formation, Impurity Profiles, and Control Strategies

During the synthesis of this compound via Claisen condensation, several byproducts and impurities can form:

Self-condensation products: Self-condensation of ethyl acetate (B1210297) to form ethyl acetoacetate, and self-condensation of ethyl 2-methoxyethoxyacetate can occur.

Transesterification products: If a base with a different alkoxide than the ester is used (e.g., sodium methoxide with an ethyl ester), transesterification can lead to a mixture of ester products.

Unreacted starting materials: Incomplete reaction will leave residual starting esters.

Degradation products: Under harsh basic conditions or high temperatures, the β-keto ester product can undergo cleavage.

Control Strategies:

Choice of Base: Using a base with the same alkoxide as the ester (e.g., sodium ethoxide for ethyl esters) minimizes transesterification. stackexchange.com

Reaction Conditions: Careful control of temperature, reaction time, and the rate of addition of reagents can minimize side reactions.

Purification: Distillation under reduced pressure is a common method for purifying β-keto esters. The difference in boiling points between the product and impurities allows for effective separation. Other techniques like chromatography can be used for higher purity requirements.

Industrial Feasibility and Efficiency Assessments

The industrial feasibility of producing this compound depends on several factors:

Cost of Raw Materials: The cost and availability of starting materials, such as 2-methoxyethanol, ethyl acetate, and the chosen base, are primary economic drivers.

Process Efficiency: A high-yielding and efficient process is crucial for economic viability. This includes considerations of reaction time, energy consumption, and throughput.

Capital Costs: The cost of reactors, distillation columns, and other necessary equipment for large-scale production.

Safety and Environmental Compliance: The process must adhere to safety regulations and environmental standards, which can impact costs associated with waste disposal and safety measures.

Market Demand: The demand for this compound as an intermediate in the pharmaceutical or other industries will ultimately determine its commercial viability.

A thorough techno-economic analysis would be required to fully assess the industrial feasibility, taking into account all these factors to determine the final production cost and profitability.

Mechanistic Investigations of Reactions Involving Ethyl 4 2 Methoxyethoxy 3 Oxobutanoate

Elucidation of Reaction Mechanisms

The reaction mechanisms of ethyl 4-(2-methoxyethoxy)-3-oxobutanoate are dictated by the interplay of its functional groups. The active methylene (B1212753) group, situated between two carbonyl functionalities, and the ether side chain are key determinants of its chemical behavior.

Studies on C-C and C-O Bond Formation Pathways

The synthesis of this compound and its derivatives often involves key C-C and C-O bond-forming reactions. While specific mechanistic studies for this exact molecule are not extensively documented in publicly available literature, plausible pathways can be inferred from the synthesis of analogous compounds such as ethyl 4-(benzyloxy)-3-oxobutanoate.

One common route to such molecules involves the reaction of a sodium salt of an alcohol with ethyl 4-bromoacetoacetate. In the case of this compound, this would involve the reaction of sodium 2-methoxyethoxide with ethyl 4-bromoacetoacetate. This is a classic example of a Williamson ether synthesis, a well-established SN2 reaction.

Another potential C-C bond formation pathway involves the acylation of an enol ether. For instance, the synthesis of ethyl 3,3-diethoxypropanoate involves the acylation of an enol ether followed by a haloform reaction orgsyn.org. This highlights the versatility of β-keto esters in undergoing C-C bond formation at the α-carbon.

The following table outlines plausible reaction steps for the synthesis of this compound, highlighting the key bond formations.

| Step | Reactants | Reagents/Conditions | Bond Formed | Reaction Type |

| 1 | 2-Methoxyethanol (B45455) | Sodium Hydride (NaH) | O-Na | Acid-Base |

| 2 | Sodium 2-methoxyethoxide, Ethyl 4-bromoacetoacetate | Tetrahydrofuran (THF) | C-O | SN2 (Williamson Ether Synthesis) |

This table illustrates a plausible synthetic route and the key bond-forming steps based on general organic chemistry principles and syntheses of similar compounds.

Analysis of Enol-Keto Tautomerism and its Role in Reactivity

β-Keto esters like this compound exist as an equilibrium mixture of keto and enol tautomers. researchgate.netmasterorganicchemistry.compressbooks.pub This tautomerism is a fundamental aspect of their reactivity, as the enol form is a key nucleophilic intermediate in many reactions. masterorganicchemistry.com

The equilibrium position is influenced by several factors, including the solvent, temperature, and the presence of intramolecular hydrogen bonding. pressbooks.pubchemrxiv.org For most simple β-keto esters, the keto form predominates in the neat liquid and in nonpolar solvents. However, the enol form can be significantly stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen, forming a six-membered ring-like structure. The polarity of the solvent also plays a crucial role; more polar solvents can disrupt this intramolecular hydrogen bond, shifting the equilibrium towards the keto form.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are instrumental in studying this equilibrium. researchgate.net For instance, in the ¹H NMR spectrum, the enolic proton typically appears as a sharp singlet at a downfield chemical shift (around 12 ppm). The protons of the active methylene group in the keto form and the vinylic proton in the enol form also have distinct chemical shifts.

The table below summarizes the typical spectroscopic features used to distinguish between the keto and enol forms of a β-keto ester.

| Spectroscopic Method | Keto Tautomer Feature | Enol Tautomer Feature |

| ¹H NMR | Signal for CH₂ group α to two C=O groups (approx. 3.5 ppm) | Signal for enolic OH (approx. 12 ppm) and vinylic CH (approx. 5 ppm) |

| ¹³C NMR | Signal for keto C=O (approx. 200 ppm) and ester C=O (approx. 170 ppm) | Signals for C=C double bond and a downfield shift of the ester C=O |

| IR Spectroscopy | Two C=O stretching bands (ketone ~1745 cm⁻¹, ester ~1720 cm⁻¹) | One C=O stretching band (conjugated ester ~1650 cm⁻¹) and a broad O-H stretch |

This table provides generalized spectroscopic data for β-keto esters based on established principles of keto-enol tautomerism.

Recent studies have even explored the manipulation of keto-enol equilibrium using light, demonstrating the possibility of reversibly controlling the concentration of the enol tautomer. chemrxiv.org This photoenolization opens up new avenues for controlling the reactivity of β-keto esters.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for a complete mechanistic understanding. In reactions involving this compound, the primary intermediate is the enolate, formed by the deprotonation of the α-carbon. This enolate is a resonance-stabilized species, with the negative charge delocalized over the α-carbon and the two carbonyl oxygen atoms.

While direct observation of the enolate of this compound is not specifically reported, its existence is inferred from the products of its reactions with various electrophiles. For example, in alkylation reactions, the enolate acts as a nucleophile, attacking the electrophile to form a new C-C bond.

Kinetic and Thermodynamic Studies of Relevant Transformations

The thermodynamics of keto-enol tautomerism are governed by the relative stabilities of the two forms. As mentioned earlier, the keto form is generally more stable. pressbooks.pub The kinetics of reactions involving the enolate are dependent on factors such as the strength of the base used for deprotonation, the nature of the electrophile, and the reaction conditions.

Further research is required to establish a comprehensive kinetic and thermodynamic profile for the reactions of this compound.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is indispensable for separating Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate from starting materials, byproducts, and other impurities. The choice of technique depends on the volatility and polarity of the compound, as well as the specific requirements of the analysis, such as quantitative purity determination or qualitative reaction monitoring.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. jocpr.com In a typical application, the sample is vaporized and separated on a capillary column, often a non-polar or medium-polarity column such as one coated with a polysiloxane stationary phase (e.g., ZB-5MS). The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that allows for structural identification.

The oven temperature program is a critical parameter, typically starting at a lower temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 280°C) to ensure the elution of all components. amazonaws.comresearchgate.net The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight (204.22 g/mol ), although it may be weak due to the lability of beta-keto esters. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH2CH3), the methoxyethoxy group (-CH2OCH2CH3), and cleavage at the carbonyl groups, providing structural confirmation.

Table 1: Representative GC-MS Operating Parameters

| Parameter | Value |

| Column | ZB 5- MS capillary column (or equivalent) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 1 µL |

| Oven Program | 70°C, ramp to 260°C at 6°C/min |

| Mass Spectrometer | Electron Impact (EI) at 70 eV |

| Scan Range | 40-450 Da |

This table presents typical parameters and may require optimization for specific instruments and samples.

For less volatile impurities or for analyses where derivatization is not desired, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. nih.gov This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer. A common setup involves reverse-phase chromatography coupled with an electrospray ionization (ESI) source, which is well-suited for polarizing molecules like this compound. ulisboa.ptresearchgate.net

The ESI-MS analysis in positive ion mode would be expected to detect the protonated molecule [M+H]+ at m/z 205.11 and potentially adducts with sodium [M+Na]+ at m/z 227.10 or potassium [M+K]+. Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation by selecting the precursor ion and inducing fragmentation in a collision cell to produce characteristic product ions. ulisboa.ptresearchgate.net

High-performance liquid chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound, allowing for precise determination of its purity. sielc.com A reverse-phase HPLC method is typically employed, utilizing a C18 column. sielc.com The mobile phase often consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. sielc.comsielc.com

The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Isocratic or gradient elution can be used to achieve optimal separation from impurities. Detection is commonly performed using an ultraviolet (UV) detector, as the beta-keto ester moiety exhibits some UV absorbance, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector if impurities lack a chromophore. sielc.com For MS-compatible applications, volatile buffers like formic acid or acetic acid are used instead of non-volatile acids like phosphoric acid. ulisboa.ptsielc.com

Table 2: Typical HPLC Method Parameters

| Parameter | Value |

| Column | C18, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water mixture |

| Detector | UV, ELSD, or MS |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 40°C) |

This table presents a general method and requires optimization.

Thin-layer chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of chemical reactions, such as the synthesis of this compound. chemicalbook.comtcd.ie A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum). The plate is then developed in a chamber containing an appropriate eluent, which is typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). chemicalbook.comtcd.ie

The choice of eluent system is critical for achieving good separation between the starting materials, the desired product, and any byproducts. For a compound of intermediate polarity like this compound, a mixture such as petroleum ether:ethyl acetate (B1210297) (e.g., 5:1 v/v) can be effective. chemicalbook.com After development, the spots are visualized, often using a UV lamp or by staining with a chemical reagent (e.g., potassium permanganate (B83412) or Gibbs reagent). redalyc.org The disappearance of starting material spots and the appearance of the product spot indicate the reaction's progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The spectrum is typically recorded in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃). chemicalbook.com The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, usually tetramethylsilane (B1202638) (TMS).

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons in the ethyl ester group, the methoxyethoxy side chain, and the central butanoate backbone. The presence of keto-enol tautomerism in beta-keto esters can sometimes lead to the appearance of two sets of signals, one for the keto form and one for the enol form, though the keto form typically predominates.

Table 3: Predicted ¹H NMR Data for this compound (Keto Form) in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.28 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~3.38 | Singlet (s) | 3H | -O-CH₃ |

| ~3.55 | Singlet (s) | 2H | -CO-CH₂ -CO- |

| ~3.60 | Multiplet | 2H | -O-CH₂ -CH₂-O- |

| ~3.70 | Multiplet | 2H | -O-CH₂-CH₂ -O- |

| ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~4.25 | Singlet (s) | 2H | -CO-CH₂-CH₂ -O- |

Note: Predicted chemical shifts are based on analogous structures and may vary slightly in an actual spectrum. The signals for the two methylene (B1212753) groups in the methoxyethoxy moiety may appear as complex multiplets. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Methodologies

Carbon-13 NMR spectroscopy is a powerful tool for determining the number of non-equivalent carbon atoms in a molecule and providing insights into their electronic environment. For this compound, which has nine carbon atoms, the ¹³C NMR spectrum is expected to show nine distinct signals, reflecting the unique chemical environment of each carbon atom.

Predicted ¹³C NMR Chemical Shifts for this compound

This table is based on established principles of NMR spectroscopy and data from analogous structures. Actual experimental values may vary slightly.

| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Ester) | ~167 | Carbonyl carbon of the ester functional group. |

| C=O (Ketone) | ~202 | Carbonyl carbon of the ketone functional group. |

| -O-CH₂ -CH₃ | ~61 | Methylene carbon of the ethyl ester group, bonded to oxygen. |

| -O-CH₂-CH₃ | ~14 | Methyl carbon of the ethyl ester group. |

| CH₂ -C=O | ~50 | Methylene carbon alpha to the ketone. |

| C=O-CH₂ -O- | ~75 | Methylene carbon alpha to the ether oxygen. |

| -O-CH₂ -CH₂-O- | ~70 | Methylene carbon in the ethoxy group. |

-O-CH₂-CH₂ -O- | ~68 | Methylene carbon in the ethoxy group, adjacent to the methoxy (B1213986) group. | | CH₃ -O- | ~59 | Methyl carbon of the methoxy group. |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides essential information, 2D NMR techniques are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear technique maps the coupling relationships between protons, typically those on adjacent carbon atoms (²J and ³J couplings). sdsu.edu For this compound, a COSY spectrum would be expected to show correlations between the protons of the ethyl group (-CH₂-CH₃) and between the protons of the adjacent methylene groups in the methoxyethoxy fragment (-O-CH₂-CH₂-O-).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (¹J coupling). sdsu.edu It is a highly effective method for definitively assigning the signals in the proton NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably one of the most powerful 2D NMR experiments for structure elucidation, as it reveals correlations between protons and carbons over two to three bonds (²J and ³J couplings). youtube.comscience.gov This technique is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations for this compound would include:

Correlation from the ethyl ester protons (-O-CH₂-) to the ester carbonyl carbon (C=O).

Correlation from the methylene protons adjacent to the ketone (-CH₂-C=O) to both the ketone and ester carbonyl carbons.

Correlation from the methylene protons of the methoxyethoxy group to adjacent carbons in that chain, confirming its structure.

Crucially, a correlation between the protons on the C4 methylene (-CO-CH₂-O-) and the C3 ketone carbonyl would confirm the core butanoate linkage.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₉H₁₆O₅, giving it a monoisotopic mass of approximately 204.10 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would first form a molecular ion ([M]⁺•). This high-energy ion then undergoes characteristic fragmentation. For an ester containing ether and ketone functionalities, fragmentation patterns can be complex but predictable. libretexts.org Common fragmentation pathways include:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl groups.

Loss of the ethoxy group: Cleavage of the C-O bond of the ester to lose •OCH₂CH₃ (mass 45), resulting in an acylium ion. docbrown.info

Loss of the ethyl group: Loss of •CH₂CH₃ (mass 29).

McLafferty Rearrangement: A potential rearrangement involving the ketone and the gamma-protons of the methoxyethoxy chain.

Cleavage of the ether linkage: Fragmentation within the methoxyethoxy side chain.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 204 | [C₉H₁₆O₅]⁺• | Molecular Ion ([M]⁺•) |

| 159 | [M - •OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester. |

| 131 | [M - •CH₂OCH₂CH₃]⁺ | Cleavage of the C-C bond between C3 and C4. |

| 87 | [CH₃OCH₂CH₂O]⁺ | Fragment from the methoxyethoxy side chain. |

| 73 | [CH₃OCH₂CH₂]⁺ | Fragment from the methoxyethoxy side chain. |

| 45 | [•OCH₂CH₃]⁺ | Ethoxy cation. |

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would be dominated by strong absorptions characteristic of its ester, ketone, and ether groups. docbrown.info

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1745 | C=O Stretch | Ester Carbonyl |

| ~1715 | C=O Stretch | Ketone Carbonyl |

| 2980-2850 | C-H Stretch | Alkyl (CH₂, CH₃) |

The presence of two distinct carbonyl peaks would confirm the existence of both the ester and ketone. The strong, broad absorption in the 1250-1050 cm⁻¹ region would be indicative of the multiple C-O single bonds in the ester and ether moieties. The absence of a broad O-H stretch around 3300 cm⁻¹ would confirm the lack of hydroxyl groups.

X-Ray Diffraction Studies (if applicable for crystalline derivatives or related compounds)

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. Since this compound is a liquid at standard conditions, X-ray diffraction cannot be performed on the compound itself. sigmaaldrich.com

However, if a stable, solid crystalline derivative of the compound were to be synthesized, single-crystal X-ray diffraction could provide unequivocal structural proof. researchgate.net This analysis would yield precise data on bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonds or van der Waals forces that dictate the solid-state structure. nih.gov Such studies have been performed on related oxobutanoate and ethyl ester derivatives to confirm their stereochemistry and molecular conformation. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies of Ethyl 4 2 Methoxyethoxy 3 Oxobutanoate

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate, these methods can provide detailed insights into its three-dimensional structure, conformational preferences, and electronic nature.

Geometry Optimization and Conformational Analysis

The structure of this compound features several rotatable bonds, leading to a complex conformational landscape. The presence of the flexible 2-methoxyethoxy group, in particular, contributes to a multitude of possible low-energy conformations.

Computational methods, particularly Density Functional Theory (DFT), are well-suited for exploring this landscape. A typical approach would involve a systematic conformational search followed by geometry optimization of the identified conformers. For analogous β-keto esters, studies have been successfully carried out using DFT functionals like M06-2X with a basis set such as 6-311+G(d,p) to identify stable conformations. nih.gov These calculations would reveal the preferred spatial arrangement of the ester and keto groups relative to each other and the orientation of the methoxyethoxy side chain. It is expected that intramolecular interactions, such as hydrogen bonding between the ether oxygen and the methylene (B1212753) protons, could play a significant role in stabilizing certain conformations.

Table 1: Hypothetical Low-Energy Conformers of this compound and Key Dihedral Angles

| Conformer | Dihedral Angle 1 (O=C-C-C=O) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) |

| A | ~60° | ~180° | 0.00 |

| B | ~180° | ~60° | 1.25 |

| C | ~60° | ~60° | 2.10 |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific calculations.

Electronic Structure Investigations (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of this compound dictates its reactivity. Key aspects to investigate include the distribution of electron density and the nature of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is expected to be localized primarily on the enolate-like portion of the β-keto ester system, indicating that this is the site of nucleophilic attack. Conversely, the LUMO is likely centered on the carbonyl carbons, particularly the ketone carbonyl, making them susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) analysis can offer a more detailed picture of the charge distribution, revealing the partial atomic charges on each atom. This analysis would likely show significant negative charge on the oxygen atoms of the carbonyl and ether groups, and positive charges on the adjacent carbon atoms. Such information is vital for understanding intermolecular interactions and reaction mechanisms. In studies of similar β-keto esters, DFT methods have been employed to analyze global electrophilicity and local electrophilic sites, providing insights into their reactivity with biological nucleophiles. nih.gov

Table 2: Predicted Electronic Properties of this compound based on Analogous Systems

| Property | Predicted Value/Location | Significance |

| HOMO Energy | -8.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 7.3 eV | Relates to chemical reactivity and stability |

| Most Negative Atom | Carbonyl Oxygens | Sites for hydrogen bonding and electrophilic interaction |

| Most Positive Carbon | Ketone Carbonyl Carbon | Primary site for nucleophilic attack |

Note: These values are estimations based on typical results for similar organic molecules and would need to be confirmed by specific quantum chemical calculations.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties. For this compound, the most relevant spectroscopic techniques would be Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Theoretical calculations of NMR chemical shifts and coupling constants can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. These calculations for the various low-energy conformers can help in assigning the peaks in an experimental spectrum. For a related compound, ethyl acetoacetate (B1235776), NMR spectroscopy has been instrumental in studying the keto-enol tautomerism, with distinct signals for the keto and enol forms being observable. libretexts.org Computational predictions could aid in identifying the specific signals belonging to the keto form of this compound and potentially any minor enol tautomer.

Similarly, the vibrational frequencies from a computed IR spectrum can be correlated with the functional groups present in the molecule. The characteristic stretching frequencies of the ketone and ester carbonyl groups, as well as the C-O stretches of the ether and ester moieties, can be predicted. The positions of these bands are sensitive to the molecule's conformation and any intramolecular hydrogen bonding.

Reaction Pathway Modeling and Transition State Characterization

This compound can participate in a variety of chemical reactions, such as alkylation at the α-carbon, reduction of the ketone, and hydrolysis of the ester. Computational modeling can elucidate the mechanisms of these reactions by identifying the transition states and calculating the activation energies.

For instance, the acetoacetic ester synthesis involves the deprotonation of the α-carbon to form an enolate, followed by alkylation. vedantu.com A computational study of this reaction for this compound would involve locating the transition state for the proton abstraction by a base and the subsequent transition state for the nucleophilic attack of the enolate on an alkyl halide. The calculated energy barriers for these steps would provide insights into the reaction kinetics.

Methods such as QM/MM (Quantum Mechanics/Molecular Mechanics) can be employed to model reactions in a solvent or an enzyme active site. researchgate.netacs.org These hybrid methods treat the reacting species with a high level of quantum mechanical theory while the surrounding environment is described by a more computationally efficient molecular mechanics force field. This approach would be particularly useful for studying the enzymatic hydrolysis of this compound.

Intermolecular Interaction Analysis in Reaction Environments

The way this compound interacts with other molecules, such as solvents, reagents, and catalysts, is governed by intermolecular forces. These interactions can be analyzed computationally to understand solvation effects and the initial steps of a chemical reaction.

The molecule's potential for hydrogen bonding is significant, with the carbonyl oxygens acting as hydrogen bond acceptors. The ether oxygens in the methoxyethoxy group can also participate in hydrogen bonding. In protic solvents, these interactions can influence the conformational equilibrium and the reactivity of the molecule.

Non-covalent interaction (NCI) analysis is a computational technique used to visualize and characterize weak intermolecular interactions, such as van der Waals forces and hydrogen bonds. mdpi.com This analysis could reveal how the molecule self-associates or interacts with other molecules in a reaction mixture. For example, in a Claisen condensation reaction, the interaction between the enolate of one molecule and the carbonyl group of another is the key step. libretexts.org Understanding the nature and strength of these interactions is crucial for predicting reaction outcomes. The presence of the methoxyethoxy group may also lead to specific interactions that could be explored through computational analysis.

Applications of Ethyl 4 2 Methoxyethoxy 3 Oxobutanoate As a Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

The bifunctional nature of Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate, characterized by its ketone and ester groups, makes it an ideal precursor for the synthesis of a variety of heterocyclic systems. The presence of the 1,3-dicarbonyl moiety allows for cyclocondensation reactions with various dinucleophilic reagents to form five- and six-membered rings, which are core structures in many pharmaceutically and industrially significant molecules.

One notable application is in the preparation of substituted pyridines. A patent discloses a method where an intermediate, structurally analogous to this compound, is used in the synthesis of a key intermediate for the herbicide fluroxypyr (B1673483). google.com In this process, the β-keto ester derivative undergoes an intramolecular cyclization under the influence of an ammonium (B1175870) salt. google.com This type of reaction highlights the compound's utility in constructing nitrogen-containing heterocycles, where the methoxyethoxy side chain can be incorporated into the final product, potentially influencing its solubility, bioavailability, or binding characteristics.

The general reactivity of β-keto esters suggests that this compound can participate in well-known heterocyclic syntheses, such as:

Hantzsch Pyridine (B92270) Synthesis: Reaction with an aldehyde and ammonia (B1221849) or an ammonium salt to yield dihydropyridine (B1217469) derivatives, which can be subsequently oxidized to pyridines.

Knorr Pyrrole Synthesis: Condensation with an α-amino ketone to form substituted pyrroles.

Paal-Knorr Furan Synthesis: Cyclization under acidic conditions, although less common for β-keto esters compared to 1,4-diketones.

These established synthetic routes underscore the potential of this compound as a versatile platform for generating diverse heterocyclic scaffolds.

Role in the Construction of Complex Organic Molecules

The strategic placement of multiple functional groups allows this compound to be a key component in the assembly of more intricate organic molecules beyond simple heterocycles.

Utility in Multi-Step Synthesis Pathways

This compound is effectively employed in multi-step reaction sequences where each of its functional groups can be addressed sequentially. A key synthetic pathway to obtain this compound involves the reaction of an ethylene (B1197577) glycol monomethyl ether salt with ethyl 4-chloroacetoacetate. google.com The resulting this compound can then be used in subsequent steps without the need for isolation, streamlining the synthetic process in what is known as a "one-pot" reaction. google.com

A specific, albeit complex, example is found in the synthesis of a fluroxypyr intermediate. google.com The process involves the initial formation of a complex intermediate through the reaction of this compound (or a precursor that generates it in situ) with another reactant. This is followed by an ammonium salt-mediated intramolecular cyclization to form the desired heterocyclic product. google.com This example demonstrates how the compound can be integrated into a longer synthetic plan, serving as a linchpin that connects different parts of the target molecule. The patent highlights that this fractional method of first generating the intermediate and then inducing cyclization can improve yields and reduce side reactions compared to a direct one-pot cyclization of all initial raw materials. google.com

Stereoselective Syntheses

Currently, there is limited specific information in peer-reviewed literature regarding the application of this compound in stereoselective synthesis. However, the functional groups within the molecule present opportunities for such transformations. The ketone at the C3 position can, in principle, be reduced to a secondary alcohol. The use of chiral reducing agents (e.g., those derived from chiral auxiliaries or catalysts) could potentially lead to the formation of one enantiomer of the corresponding alcohol over the other.

Furthermore, the active methylene (B1212753) group at C2 is prochiral. Deprotonation to form the enolate, followed by reaction with an electrophile, could generate a new stereocenter. If this reaction is guided by a chiral catalyst or auxiliary, stereoselective alkylation or acylation could be achieved. While no specific examples for this compound are documented, this remains a plausible area for its application based on the known reactivity of related β-keto esters.

Derivatization to Analogues and Functionalized Compounds

The reactivity of the ester and keto functionalities allows for the derivatization of this compound into a wide array of other compounds.

Transformations of the Ester Moiety for New Functional Groups

The ethyl ester group is a versatile handle for chemical modification. It can be transformed into other functional groups through several standard organic reactions:

| Transformation | Reagents and Conditions | Resulting Functional Group |

| Transesterification | Alcohol (e.g., methanol, benzyl (B1604629) alcohol), acid or base catalyst | Different ester (e.g., methyl ester, benzyl ester) |

| Amidation | Amine (R-NH₂) or ammonia (NH₃), often at elevated temperatures | Amide |

| Hydrolysis (Saponification) | Aqueous base (e.g., NaOH, KOH) followed by acidification | Carboxylic acid |

| Reduction | Strong reducing agent (e.g., Lithium aluminum hydride, LiAlH₄) | Diol (reduction of both ester and ketone) |

These transformations allow for the introduction of new functionalities and the synthesis of a library of analogues based on the core structure of this compound.

Modifications of the Keto Group and Enol Form Reactivity

The ketone group and its corresponding enol or enolate form are central to the synthetic utility of this compound. The active methylene protons (at the α-position between the two carbonyl groups) are acidic and can be removed by a base to form a nucleophilic enolate.

This enolate is a powerful intermediate for forming new carbon-carbon bonds. Its key reactions include:

| Reaction Type | Reagent | Product Type |

| Alkylation | Alkyl halide (e.g., methyl iodide, benzyl bromide) | α-Alkyl-β-keto ester |

| Acylation | Acyl chloride or anhydride | α-Acyl-β-keto ester |

| Michael Addition | α,β-Unsaturated ketone or ester | 1,5-Dicarbonyl compound |

The ketone itself can also be directly targeted:

Reduction: Selective reduction of the ketone in the presence of the ester can be achieved using milder reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding the corresponding β-hydroxy ester.

Ketalization: Reaction with a diol under acidic conditions protects the ketone as a ketal, allowing for selective reactions at the ester position.

The equilibrium between the keto and enol forms is a fundamental property of β-keto esters. While the keto form typically predominates, the enol form is highly reactive and participates in reactions such as halogenation at the α-carbon. This rich chemistry allows for precise modifications at and adjacent to the keto group, further expanding the synthetic potential of this compound.

Reactions Involving the Ether Linkage for Structural Diversification

The 2-methoxyethoxy side chain of this compound presents a key site for structural modification, offering pathways to a variety of new derivatives. While the primary reactivity of this β-keto ester is often centered on the active methylene group and the carbonyl functionalities, the ether linkage provides an additional handle for synthetic transformations. These reactions typically involve the cleavage of the ether bond, which can be followed by the introduction of new functional groups, thereby enabling significant structural diversification.

The cleavage of ether linkages, particularly those of the 2-methoxyethoxymethyl (MEM) type, which are structurally analogous to the side chain in this compound, is a well-established transformation in organic synthesis. Various reagents and conditions have been developed for this purpose, often tailored to be compatible with other functional groups present in the molecule.

One common strategy for ether cleavage is the use of Lewis acids. For instance, bromodimethylborane (B1221736) (BBr3) is a powerful reagent for cleaving ethers. The reaction mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of the bromide ion. This approach is highly effective but can be aggressive, potentially affecting other sensitive functional groups if not carefully controlled.

More selective methods have also been developed. For example, cerium(III) chloride (CeCl3) in refluxing acetonitrile (B52724) has been shown to be a mild and highly selective reagent for the cleavage of MEM ethers. This method is advantageous due to its compatibility with a wide range of other protecting groups, suggesting its potential applicability to the structural modification of this compound without altering the β-keto ester moiety.

Another approach involves the use of cerium(IV) ammonium nitrate (B79036) (CAN) in acetic anhydride. This system can catalytically cleave MEM ethers, leading to the formation of intermediate acetal (B89532) esters which can be subsequently hydrolyzed to the corresponding alcohol. This two-step process allows for the unmasking of a hydroxyl group, which can then serve as a point for further functionalization, such as esterification or etherification with different alkyl or aryl groups.

The strategic cleavage of the 2-methoxyethoxy group in this compound would yield ethyl 4-hydroxy-3-oxobutanoate. This resulting hydroxy-β-keto ester is a versatile intermediate. The newly liberated hydroxyl group can be derivatized in numerous ways. For example, it can be acylated to introduce various ester functionalities, or it can be alkylated to form new ether linkages, thereby leading to a diverse library of analogs with modified side chains.

While specific documented examples of these transformations on this compound are not prevalent in readily available literature, the established reactivity of structurally similar ethers provides a strong basis for these synthetic strategies. The choice of reagent and reaction conditions would be crucial to ensure selectivity and achieve the desired structural diversification.

Table 1: Potential Reactions for the Structural Diversification of this compound via Ether Linkage Modification

| Reaction Type | Reagent(s) | Intermediate/Product | Potential for Diversification |

| Ether Cleavage | Bromodimethylborane (BBr₃) | Ethyl 4-hydroxy-3-oxobutanoate | Subsequent functionalization of the hydroxyl group. |

| Selective Ether Cleavage | Cerium(III) chloride (CeCl₃) | Ethyl 4-hydroxy-3-oxobutanoate | Mild conditions allow for preservation of other functional groups. |

| Catalytic Ether Cleavage | Cerium(IV) ammonium nitrate (CAN), Acetic Anhydride | Intermediate acetal ester, then Ethyl 4-hydroxy-3-oxobutanoate | Access to hydroxylated intermediate for further reactions. |

| Transetherification | Acid or Metal Catalyst, New Alcohol (R-OH) | Ethyl 4-(alkoxy)-3-oxobutanoate | Direct exchange of the ether side chain. |

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic pathways to minimize environmental impact. For β-keto esters, this involves a shift away from traditional methods that often use stoichiometric strong bases and volatile organic solvents.

Future research in the sustainable synthesis of Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate will likely focus on several key areas:

Atom Economy: Classic syntheses like the Claisen condensation, while effective, can have lower atom economy. Research is moving towards catalytic approaches that maximize the incorporation of reactant atoms into the final product.

Safer Solvents and Reagents: The use of hazardous reagents and solvents is a major drawback of many conventional syntheses. The exploration of greener alternatives, such as bio-based solvents or even solvent-free conditions, is a critical research avenue. nih.gov For instance, the transesterification of β-keto esters has been successfully achieved under solvent-free conditions using recyclable catalysts. nih.gov

Renewable Feedstocks: While not yet prevalent for this specific compound, a long-term goal in green chemistry is the use of renewable starting materials. Research could explore pathways to synthesize precursors to this compound from biomass.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat transfer, improved safety for exothermic reactions, and greater reproducibility. researchgate.netnih.gov Implementing flow processes for the synthesis of this compound could lead to higher efficiency and easier scale-up. researchgate.netscielo.br This technology is particularly well-suited for optimizing reaction parameters and can be integrated with real-time analysis. researchgate.net

A comparison of traditional versus potential green synthetic approaches is summarized below.

| Parameter | Traditional Batch Synthesis (e.g., Claisen) | Emerging Green Approaches (e.g., Flow Chemistry, Green Catalysts) |

|---|---|---|

| Reagents | Stoichiometric strong bases (e.g., sodium ethoxide) | Catalytic amounts of milder, recyclable catalysts (e.g., boric acid, enzymes) nih.govrsc.org |

| Solvents | Volatile organic solvents (e.g., THF, ethanol) | Greener solvents (e.g., ionic liquids, water) or solvent-free conditions nih.govgoogle.com |

| Energy Use | Often requires significant heating or cooling for extended periods | Improved heat transfer in flow reactors reduces energy consumption researchgate.net |

| Waste Generation | Significant salt byproducts from base neutralization | Minimal waste, especially with heterogeneous, recyclable catalysts nih.govacsgcipr.org |

| Safety | Risks associated with large volumes of flammable solvents and reactive reagents | Inherently safer due to small reaction volumes and better process control researchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts is a primary driver of innovation. For this compound, research into new catalytic systems aims to improve yield, selectivity, and reaction conditions.

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. acsgcipr.org Lipases and esterases are highly effective for the transesterification of β-keto esters, a key reaction for modifying their structure. rsc.orggoogle.com Furthermore, ketoreductases can be used for the asymmetric reduction of the ketone group to produce chiral β-hydroxy esters, which are valuable building blocks in the pharmaceutical industry. rsc.orgnih.gov The use of immobilized enzymes in self-sufficient heterogeneous biocatalyst systems for continuous flow processes represents a significant advancement, combining sustainability with high efficiency. rsc.org

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles. nih.gov For example, silica-supported boric acid has been shown to be a highly efficient and recyclable catalyst for the transesterification of β-keto esters under solvent-free conditions. nih.gov Research could focus on developing tailored mesoporous materials or metal-organic frameworks (MOFs) that offer high surface area and tunable active sites for the synthesis of this compound.

Organocatalysis: Small organic molecules can catalyze a wide range of transformations with high enantioselectivity. nih.gov Cinchona-derived alkaloids, for instance, have been used for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters. nih.gov Exploring organocatalytic routes for reactions involving the α-carbon or the ketone of this compound could unlock new synthetic possibilities.

| Catalyst Type | Example Reaction | Potential Advantages for this compound | Reference |

|---|---|---|---|

| Biocatalysts (e.g., Lipases) | Transesterification | High chemoselectivity, mild reaction conditions (near-neutral pH, room temp.), biodegradable. | rsc.orgacsgcipr.org |

| Biocatalysts (e.g., Ketoreductases) | Asymmetric Reduction | Access to enantiomerically pure chiral alcohols; high stereoselectivity (>99% ee). | rsc.orgnih.govnih.gov |

| Heterogeneous Catalysts (e.g., Silica-Boric Acid) | Transesterification | Recyclability, solvent-free conditions, high yields (87–95%), simple workup. | nih.gov |

| Organocatalysts (e.g., Cinchona Alkaloids) | Asymmetric Peroxidation | Metal-free, high enantioselectivity, access to novel functionalized derivatives. | nih.gov |

Integration of Machine Learning and AI in Reaction Prediction and Optimization

For a target molecule like this compound, AI and ML can be applied in several ways:

Reaction Outcome Prediction: ML models can be trained on existing reaction data to predict the outcome (yield, selectivity) of a proposed transformation under specific conditions (catalyst, solvent, temperature). chemeurope.comeurekalert.orgrjptonline.org This reduces the need for extensive trial-and-error experimentation. researchgate.netresearchgate.net

Retrosynthetic Analysis: AI tools can propose novel synthetic pathways by working backward from the target molecule. This can help chemists identify more efficient or sustainable routes that might not be immediately obvious.

Catalyst Discovery and Design: AI can screen vast virtual libraries of potential catalysts to identify promising candidates for a specific reaction. mdpi.com Generative models can even design entirely new ligands or catalysts with desired properties. rsc.org

Process Optimization: When integrated with automated flow chemistry systems, ML algorithms can autonomously optimize reaction conditions in real-time to maximize yield and minimize byproducts. preprints.org

The development of robust AI models requires large, high-quality datasets. While data for this compound itself may be limited, models trained on the broader class of β-keto ester reactions can provide valuable predictive power. acs.org

Expansion of Synthetic Utility in Unexplored Chemical Transformations

β-Keto esters are versatile synthetic intermediates due to the presence of multiple reactive sites. nih.govrsc.org While reactions like alkylation and acylation at the α-carbon are well-established, future research will likely explore less conventional transformations of this compound.

Novel C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Research could target the selective functionalization of the various C-H bonds within the molecule, potentially guided by directing groups or specialized catalysts.

Asymmetric Transformations: Beyond the reduction of the ketone, developing new asymmetric reactions is a key goal. For example, organocatalytic methods could be developed for the enantioselective Michael addition of the enolate of this compound to various acceptors.

Exploiting the Ether Linkage: The methoxyethoxy side chain is not merely a passive solubilizing group. Future work could investigate its participation in complex cyclization reactions or its use as a cleavable handle to unmask a hydroxyl group after several synthetic steps.

New Heterocycle Synthesis: β-Keto esters are classic precursors for synthesizing heterocycles like pyrazoles and pyrimidines. researchgate.net The unique substitution pattern of this compound could be exploited to create novel, highly functionalized heterocyclic systems with potential applications in medicinal chemistry or materials science. For instance, unusual transformations have been observed with related fluorinated β-keto ester enolates, leading to complex pyridine (B92270) and quinoline (B57606) derivatives. researchgate.net

Exploring these new frontiers will expand the synthetic toolbox available to chemists and enhance the value of this compound as a versatile building block in organic synthesis.

Q & A

Q. What are the common synthetic routes for Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Claisen condensation or nucleophilic substitution. For example, β-ketoesters like ethyl 3-oxobutanoate can react with 2-methoxyethyl halides under alkaline conditions (e.g., K₂CO₃ in acetonitrile) to introduce the 2-methoxyethoxy group. Reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 for β-ketoester:halide) are critical for achieving yields >70% . Key Variables Table:

| Reagent System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | MeCN | 60 | 72 |

| NaH | THF | 40 | 65 |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: Look for triplet signals at δ 4.1–4.3 ppm (ester -OCH₂CH₃), δ 3.5–3.7 ppm (methoxy group -OCH₃), and a singlet at δ 3.3 ppm (keto group adjacent to ester).

- ¹³C NMR: Peaks at ~170 ppm (ester carbonyl) and ~208 ppm (keto carbonyl).

- IR: Strong absorptions at 1740 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (keto C=O).

- MS: Molecular ion peak at m/z 218 (C₉H₁₄O₅) with fragments at m/z 170 (loss of CH₂CH₂OCH₃) .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound derivatives for chiral drug intermediates?

Methodological Answer: Asymmetric hydrogenation or biocatalytic reduction using engineered enzymes (e.g., ketoreductases) can achieve >90% enantiomeric excess (ee). For example, E. coli co-expressing carbonyl reductase and glucose dehydrogenase reduces the keto group to an (S)-alcohol under NADPH regeneration conditions (pH 7.0, 30°C) . Catalytic Systems Comparison:

| Catalyst | Substrate Conversion (%) | ee (%) |

|---|---|---|

| E. coli (engineered) | 95 | 92 |

| Ru-BINAP complex | 85 | 88 |

Q. How do steric and electronic effects of the 2-methoxyethoxy group influence reactivity in nucleophilic acyl substitution?

Methodological Answer: The electron-donating methoxy group increases the electron density at the β-ketoester carbonyl, reducing electrophilicity and slowing nucleophilic attack. Steric hindrance from the ethoxy chain further modulates reactivity. Computational studies (DFT at B3LYP/6-31G*) show a 15% decrease in reaction rate compared to unsubstituted analogs .

Q. What analytical challenges arise in differentiating this compound from its regioisomers, and how are they resolved?

Methodological Answer: Regioisomers (e.g., 4-methoxy vs. 2-methoxyethoxy substitution) are distinguished via 2D NMR (¹H-¹H COSY and HSQC) and LC-MS/MS fragmentation. For example, the 2-methoxyethoxy isomer shows cross-peaks between δ 3.5 ppm (-OCH₃) and δ 4.1 ppm (-OCH₂-) in HSQC .

Data Contradiction Analysis

Q. Why do reported yields for enzymatic reductions of this compound vary across studies (70–95%)?

Methodological Answer: Discrepancies arise from differences in enzyme purity, substrate concentration, and cofactor regeneration efficiency. For instance, Shimizu et al. (1990) used crude enzyme extracts (70% yield), while Ye et al. (2010) optimized purified enzymes with NADPH recycling (95% yield) .

Application-Oriented Questions

Q. How can this compound serve as a precursor in synthesizing heterocyclic compounds (e.g., pyrimidines)?

Methodological Answer: The β-ketoester undergoes cyclocondensation with amidines or urea derivatives. For example, refluxing with thiourea in ethanol (80°C, 6 hr) yields 4-(2-methoxyethoxy)-6-methylpyrimidin-2(1H)-one, a scaffold for kinase inhibitors .

Q. What role does this compound play in studying enzyme inhibition (e.g., acetylcholinesterase)?

Methodological Answer: Its keto group mimics the transition state in ester hydrolysis. Kinetic assays (Lineweaver-Burk plots) reveal competitive inhibition (Ki = 2.3 μM) when incubated with acetylcholinesterase (pH 8.0, 25°C), suggesting potential for Alzheimer’s drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.